3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine

Hydrogen-bond donor count Scaffold saturation ADME prediction

Researchers seeking to overcome purine 'flatland' limitations require saturated scaffolds to probe 3D kinase pocket conformations. This dihydro-pyrazolo[3,4-d]pyrimidine (Fsp³ = 0.40) offers quantifiable differentiation: • 3 HBDs (vs 2 in aromatic analog) to tune permeability & P-gp efflux • cLogP -1.7 for >50 µM solubility without solubilizing groups • Distinct selectivity profile across 124 kinases vs fully aromatic cores Available for fragment-based screening and SAR programs requiring controlled scaffold saturation.

Molecular Formula C5H7N5
Molecular Weight 137.14 g/mol
Cat. No. B11923891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine
Molecular FormulaC5H7N5
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=NNC2C1C(=NC=N2)N
InChIInChI=1S/C5H7N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-3,5,10H,(H2,6,7,8)
InChIKeyYVVURVHMMYUKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine: Scaffold Properties and Purine Isosterism


3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine (CAS 606489-20-7, C₅H₇N₅, MW 137.14) is a partially saturated heterocyclic scaffold belonging to the pyrazolo[3,4-d]pyrimidine class . This compound functions as a purine isostere, wherein the imidazole ring of adenine is replaced by a pyrazole moiety, enabling ATP-competitive kinase inhibition [1]. Unlike its fully aromatic counterpart (1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 2380-63-4), the 3a,7a-dihydro variant possesses two sp³-hybridized bridgehead carbons that disrupt full ring conjugation, altering hydrogen-bond donor capacity, topological polar surface area, and solubility parameters . These electronic and steric features differentiate the scaffold in fragment-based drug discovery and kinase chemical biology, where core saturation often modulates target residence time and selectivity profile breadth [2].

Scaffold Role
Purine isostere for ATP-competitive kinase binding studies
Core Feature
Partially saturated sp³ core enables conformational diversity
Library Context
Fragment-based screening with differentiated selectivity profile

Why Generic Substitution Fails: Saturation and Selectivity Cliffs


The pyrazolo[3,4-d]pyrimidine class comprises both fully aromatic (e.g., CAS 2380-63-4) and partially saturated (e.g., CAS 606489-20-7) cores that differ in hybridisation state at the 3a and 7a positions . Generic substitution among these cores introduces quantifiable alterations in hydrogen-bond donor count (3 for the dihydro vs. 2 for the aromatic analog), topological polar surface area (75 Ų vs. 80.4 Ų), and cLogP (−1.7 vs. −1.24) [1]. These differences translate into divergent aqueous solubility, passive permeability, and efflux transporter recognition, directly affecting intracellular target engagement [1]. Furthermore, kinome-wide selectivity profiling of pyrazolo[3,4-d]pyrimidine-4-amine derivatives demonstrates that scaffold saturation state influences the breadth of off-target kinase inhibition, with partially saturated cores such as compound 3a displaying a distinct selectivity profile against a panel of 124 kinases tested at 1 μM [2]. Substituting the dihydro scaffold with an aromatic purine isostere without confirming retention of the target selectivity fingerprint risks introducing unanticipated polypharmacology, rendering selectivity data non-transferable and procurement decisions scientifically unsound [3].

H‑bond donor count differs (3 vs 2), which may shift permeability and intracellular target engagement profiles.
Scaffold saturation state alters kinome‑wide selectivity; selectivity fingerprints are not transferable to aromatic analogs.
Physicochemical property differences (TPSA, cLogP) may affect solubility and passive permeability, requiring independent validation.

Quantitative Comparator Evidence for Differentiated Scaffold Selection


Hydrogen-Bond Donor Count Increase in the Dihydro Scaffold

The target 3a,7a-dihydro scaffold carries 3 hydrogen-bond donors (HBDs), compared with 2 HBDs for the fully aromatic 1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4) [1]. The additional HBD arises from the N–H at the saturated 3a/7a bridgehead position, a consequence of the loss of ring aromaticity . In lead optimization, HBD count is a critical parameter for predicting passive membrane permeability and blood-brain barrier penetration; increasing HBD count from 2 to 3 can reduce Caco-2 permeability by up to 0.5 log units depending on the molecular context [2].

H‑Bond Donor Count
Reported
3 HBDs +1 vs aromatic analog (2 HBDs)
May influence passive permeability and intracellular target engagement.
Computed from 2D structure; context-dependent.
Hydrogen-bond donor count Scaffold saturation ADME prediction

Topological Polar Surface Area Reduction for Improved Permeability

Computed topological polar surface area (TPSA) for the target dihydro scaffold is 75 Ų, compared with 80.4 Ų for the fully aromatic analog (1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 2380-63-4) [1]. The 5.4 Ų reduction in TPSA arises from the saturated bridgehead carbons altering the spatial distribution of polar nitrogen atoms . TPSA values below 140 Ų are generally associated with favorable oral bioavailability, and small TPSA differences (≤10 Ų) can correlate with measurable changes in Caco-2 permeability and intestinal absorption fraction in rats [2].

Topological PSA
Reported
75 Ų −5.4 Ų vs aromatic analog (80.4 Ų)
Reported lower TPSA may support passive membrane permeability evaluation.
ACD/Labs computed; cross-study comparison.
Topological polar surface area Bioavailability Scaffold design

Lipophilicity Modulation and Aqueous Solubility Optimization

The target dihydro scaffold exhibits a computed cLogP of −1.7, compared with −1.24 for the fully aromatic 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold [1]. This 0.46 log-unit reduction in calculated lipophilicity arises from the disruption of π-electron conjugation at the partially saturated ring junction . In medicinal chemistry, a cLogP shift of approximately 0.5 log units can predict a measurable increase in aqueous solubility and a concomitant reduction in cytochrome P450 inhibitory promiscuity, both of which are critical parameters for advancing fragment hits to lead compounds [2].

Lipophilicity (cLogP)
Reported
cLogP −1.7 −0.46 vs aromatic analog (−1.24)
Lower computed lipophilicity may support aqueous solubility and CYP interaction review.
ACD/LogP algorithm; class-level reference.
Lipophilicity Aqueous solubility CYP inhibition

Scaffold sp³ Fraction and Conformational Flexibility Differentiation

The 3a,7a-dihydro scaffold introduces two sp³-hybridized bridgehead carbons (C3a and C7a) that break the complete π-conjugation present in adenine (6-aminopurine) and the fully aromatic 1H-pyrazolo[3,4-d]pyrimidin-4-amine core [1]. This results in an sp³ carbon count of 2/5 (40%) for the target scaffold compared with 0/5 (0%) for the two aromatic purine isosteres [1]. The Fsp³ (fraction of sp³ carbons) is an established metric for scaffold complexity and correlates with higher clinical success rates; fragment hits with Fsp³ ≥ 0.30 are more likely to survive lead optimization than fully aromatic scaffolds [2].

sp³ Fraction (Fsp³)
Reported
Fsp³ 0.40 vs 0.00 for aromatic purine isosteres
Non‑zero sp³ fraction supports conformational diversity and 3D binding pose exploration.
Based on 2D structure; Fsp³ metric from Lovering et al.
sp³ fraction Conformational flexibility Scaffold diversity

Procurement-Relevant Application Scenarios in Kinase Drug Discovery


Fragment-Based Screening with sp³-Enriched Purine Isosteres

The target scaffold, with an Fsp³ of 0.40 versus 0.00 for adenine, addresses the 'flatland' limitation of traditional purine-based fragment libraries . Procurement of this scaffold for fragment-based screening campaigns is justified when the goal is to explore 3D binding poses within the kinase ATP pocket that flat, fully aromatic cores cannot access. Kinome-wide screening of related dihydro-pyrazolo[3,4-d]pyrimidine derivatives confirms that scaffold saturation can reshape the off-target kinase selectivity fingerprint relative to aromatic analogs [1].

Controlling Hydrogen-Bond Donor Capacity for CNS Penetration

The 3 HBD count of the target dihydro scaffold, relative to 2 HBDs for the aromatic analog, provides a quantifiable advantage in tuning passive permeability and P-glycoprotein efflux recognition . Small-molecule CNS programs where hydrogen-bond donor count is a critical parameter for blood-brain barrier penetration benefit from this differentiated HBD profile, as each additional HBD can reduce brain penetration by ~0.3 log units of brain-to-plasma ratio [2].

Lipophilicity Control Without Bulky Solubilizing Groups

With a cLogP of −1.7, the target scaffold is 0.46 log units more hydrophilic than the aromatic comparator (cLogP −1.24) [1]. This inherent hydrophilicity reduces the need for additional solubilizing substituents that increase molecular weight and introduce metabolic liabilities. SAR programs targeting kinases with shallow hydrophobic pockets, such as CDPK1 or JAK family kinases, can leverage this lower cLogP to maintain aqueous solubility above 50 μM while probing lipophilic sub-pockets [3].

Selectivity Profiling for Gatekeeper-Residue-Dependent Binding Modes

Pyrazolo[3,4-d]pyrimidine-4-amines are established ATP-competitive scaffolds whose selectivity is modulated by the kinase gatekeeper residue . The dihydro scaffold's altered electronic distribution, evidenced by the TPSA reduction from 80.4 Ų to 75 Ų compared to the aromatic analog, can shift hydrogen-bonding geometry with the hinge region [1]. Procuring the dihydro core for selectivity panel screening allows direct, head-to-head comparison with aromatic pyrazolo[3,4-d]pyrimidine derivatives to deconvolute the contribution of scaffold saturation to kinome-wide selectivity, as demonstrated for compound 3a against 124 kinases [2].

Application
Selection Property
Validation Focus
Fragment-based kinase screening studies
Scaffold saturation (Fsp³)
3D-binding pose and kinome selectivity fingerprint studies
CNS penetration research via HBD control
Hydrogen-bond donor count
Passive permeability and efflux transporter interaction studies
cLogP-guided solubility optimization
Computed cLogP
Aqueous solubility and CYP inhibition liability profiling
Selectivity deconvolution for gatekeeper-dependent binding
Scaffold electronic distribution (TPSA)
Kinome-wide selectivity panel comparison
Quote Request

Request a Quote for 3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.